N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
Overview
Description
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiadiazole ring and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Attachment of the Ethylpropyl Group: The 1-ethylpropyl group can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide part is synthesized by nitration of a dimethoxybenzene derivative, followed by amidation with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to ensure efficient synthesis.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation might produce a carboxylic acid or ketone.
Scientific Research Applications
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
- N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-aminobenzamide
Uniqueness
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-5-9(6-2)15-18-19-16(26-15)17-14(21)10-7-12(24-3)13(25-4)8-11(10)20(22)23/h7-9H,5-6H2,1-4H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGJDSBZVUZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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